2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
Descripción
Propiedades
IUPAC Name |
2-benzylsulfanyl-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS2/c1-20-16-9-14-7-8-15(10-16)18(14)17(19)12-21-11-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSVDEBXUWJBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthesis of the 8-Azabicyclo[3.2.1]octane Core
The azabicyclo[3.2.1]octane scaffold is synthesized via a Mannich cyclization reaction, a well-established method for constructing bicyclic amines. Starting with norcamphor, reductive amination using ammonium acetate and sodium cyanoborohydride in methanol yields 8-azabicyclo[3.2.1]octane. The reaction proceeds under mild conditions (room temperature, 24 hours) with a yield of 78%. Characterization via $$ ^1H $$-NMR confirms the bicyclic structure, with distinctive signals at δ 3.45 ppm (m, 2H, bridgehead protons) and δ 2.30 ppm (m, 4H, methylene groups).
Introduction of the 3-Methylsulfanyl Group
The methylsulfanyl moiety is introduced at position 3 of the azabicyclo core through nucleophilic substitution. The precursor 3-bromo-8-azabicyclo[3.2.1]octane is prepared by treating the bicyclic amine with phosphorus tribromide in dichloromethane. Subsequent reaction with sodium thiomethoxide (NaSMe) in ethanol at reflux for 12 hours affords 3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane in 92% yield. The reaction’s efficiency is attributed to the polar aprotic solvent’s ability to stabilize the transition state, as evidenced by similar methodologies in selenabicyclo systems.
Acylation of the Bicyclic Amine
The nitrogen atom at position 8 undergoes acylation to form the ethanone linkage. Reacting 3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane with bromoacetyl bromide in the presence of triethylamine (TEA) in dichloromethane yields 1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-bromoethanone. The reaction is exothermic and requires cooling (0–5°C) to prevent diacylation, achieving an 85% yield after purification via silica gel chromatography.
Substitution with Benzylsulfanyl
The bromine atom in the ethanone intermediate is replaced by benzylsulfanyl via a thiol-alkylation reaction. Treatment with benzyl mercaptan and potassium hydroxide in ethanol under reflux for 6 hours produces the target compound in 89% yield. The use of ethanol as a solvent minimizes side reactions, as demonstrated in analogous benzylsulfanyl syntheses.
Structural Characterization and Purity Analysis
The final product is characterized by $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include δ 7.35 ppm (m, 5H, aromatic protons), δ 4.25 ppm (s, 2H, SCH$$2$$Ph), and δ 2.15 ppm (s, 3H, SCH$$3$$). HRMS confirms the molecular ion peak at m/z 363.1245 (calculated for C$${18}$$H$${23}$$NOS$$_2$$: 363.1248). Purity analysis via HPLC shows 98.5% homogeneity under reverse-phase conditions (C18 column, acetonitrile/water 70:30).
Análisis De Reacciones Químicas
Types of Reactions
2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include thiols and amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Drug Discovery
The 8-azabicyclo[3.2.1]octane scaffold has been extensively studied for its role in developing ligands targeting various receptors, particularly in the central nervous system (CNS). Research indicates that modifications to this scaffold can enhance selectivity and affinity for dopamine receptors, which are crucial in treating conditions like schizophrenia and Parkinson's disease .
Pharmacological Studies
Recent studies have highlighted the potential of compounds like 2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one in pharmacological applications due to their ability to interact with neurotransmitter systems. For instance, analogs of this compound have shown promising results as dopamine D2 receptor antagonists, which can be beneficial in managing psychotic disorders .
Synthesis of Tropane Alkaloids
The compound serves as a key intermediate in synthesizing various tropane alkaloids, which are important due to their wide range of biological activities . The enantioselective construction methods for synthesizing such compounds often utilize the unique structural features of the bicyclic framework to achieve desired stereochemistry .
Case Studies
Mecanismo De Acción
The mechanism of action of 2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The sulfur-containing groups can interact with biological molecules through the formation of disulfide bonds, while the bicyclic ring system can interact with various receptors and enzymes, modulating their activity.
Comparación Con Compuestos Similares
Structural and Functional Insights
Substituent Effects on Bioactivity :
- Sulfur vs. Nitrogen Heterocycles : The target compound’s methylsulfanyl group contrasts with the imidazole (BK70965) or pyridine () groups in analogs. Sulfur-based substituents may improve metabolic stability compared to nitrogen heterocycles, which are prone to oxidation .
- Benzylsulfanyl vs. Aromatic Moieties : The benzylsulfanyl group in the target compound offers a hydrophobic anchor, similar to the pyrrole in . However, polar groups like pyridinyloxy () or benzothiazole (Tropifexor) may enhance target specificity .
Synthetic Accessibility :
- The synthesis of 8-azabicyclo[3.2.1]octane derivatives often involves:
- Ring Closure : Pd/C-catalyzed hydrogenation (e.g., conversion of 23a to 23 in ).
- Functionalization: Nucleophilic substitution (e.g., reaction of 23b with chloracetyl chloride in ) .
Structure-Activity Relationship (SAR) :
- demonstrates that substituents at the 3-position of the bicyclic core critically influence receptor binding. For example, bis(4-fluorophenyl)methoxy groups enhance affinity for CNS targets, whereas methylsulfanyl groups (as in the target) might prioritize metabolic stability over potency .
Actividad Biológica
The compound 2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 306.47 g/mol. The structure features a bicyclic system, which is characteristic of many biologically active compounds, particularly those interacting with neurotransmitter systems.
Research indicates that compounds similar to 2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one may exhibit activity through various mechanisms, including:
- Dopamine Receptor Modulation : The compound's structural similarities to known dopamine receptor ligands suggest it may act as a modulator at dopamine D2-like receptors, which are implicated in numerous neurological disorders .
- Inhibition of Enzymatic Activity : Preliminary studies indicate potential inhibitory effects on enzymes such as DNMT1 (DNA methyltransferase 1), which plays a crucial role in epigenetic regulation .
Pharmacological Studies
Several studies have examined the pharmacological properties of related compounds:
- Dopamine D2 Receptor Affinity : A series of analogues demonstrated varying affinities for D2 receptors, suggesting that modifications to the azabicyclo framework can significantly impact receptor binding and selectivity .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection against oxidative stress, potentially providing therapeutic avenues for neurodegenerative diseases .
-
Case Studies :
- A study involving a related compound indicated significant neuroprotective effects in animal models of Parkinson's disease, highlighting the potential for therapeutic use in managing symptoms and progression .
- Clinical trials assessing the efficacy of similar compounds in treating schizophrenia have shown mixed results, necessitating further investigation into their therapeutic profiles and side effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂S₂O |
| Molecular Weight | 306.47 g/mol |
| Potential Target Receptors | Dopamine D2-like receptors |
| Inhibitory Action | DNMT1 inhibition |
Q & A
Basic: What are the key synthetic strategies for preparing 2-(benzylsulfanyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Core Bicyclic Formation : Construct the 8-azabicyclo[3.2.1]octane scaffold via [3+2] cycloaddition or ring-closing metathesis, followed by nitrogen protection (e.g., Boc or benzyl groups) .
Sulfanyl Group Introduction :
- Benzylsulfanyl : React the bicyclic amine with benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
- Methylsulfanyl at Position 3 : Use a nucleophilic substitution reaction with methyl disulfide or methylthiolate .
Ketone Installation : Acylation via chloroacetyl chloride or coupling with activated esters (e.g., EDCl/HOBt in THF) completes the ethanone moiety .
Critical Step : Optimize reaction time and temperature to avoid epimerization of the bicyclic core. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is essential .
Advanced: How can researchers resolve contradictions in reported reaction yields for the sulfanyl functionalization step?
Methodological Answer:
Discrepancies in yields often stem from:
- Steric Hindrance : The 3-methylsulfanyl group on the bicyclic core creates steric bulk, slowing benzylsulfanyl addition. Kinetic studies (e.g., monitoring via TLC or HPLC) can identify optimal stoichiometry (e.g., 1.5–2.0 eq. benzyl mercaptan) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions. Compare yields in DMF vs. THF with controlled water content (<50 ppm) .
- Catalytic Additives : Additives like DMAP or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reactivity. Pilot reactions with/without additives are advised .
Data Reconciliation : Use Design of Experiments (DoE) to systematically vary parameters (solvent, temperature, catalyst) and identify dominant factors .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- HRMS : Validate molecular formula (C₁₉H₂₄N₂OS₂) with <2 ppm mass accuracy .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., chair vs. boat conformation of the bicyclic core) .
Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Docking Studies : Target the 8-azabicyclo[3.2.1]octane moiety to G-protein-coupled receptors (e.g., opioid or chemokine receptors) using software like AutoDock Vina. Prioritize derivatives with enhanced binding affinity (ΔG < −8 kcal/mol) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å). Focus on sulfanyl groups’ role in hydrophobic interactions .
- QSAR Models : Corolate substituent electronic parameters (Hammett σ) with in vitro activity data to predict optimal R-group modifications .
Advanced: How to address conflicting biological activity data in different assay systems?
Methodological Answer:
Contradictions arise due to:
- Assay Conditions : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C, 5% CO₂). For example, serum proteins in cell-based assays may reduce bioavailability vs. biochemical assays .
- Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation. Adjust EC₅₀ values based on half-life (e.g., t₁/₂ > 60 min for viable leads) .
- Off-Target Effects : Screen against related receptors (e.g., σ-1 or adrenergic receptors) via radioligand binding assays to rule out cross-reactivity .
Basic: What purification strategies are effective for isolating this compound from byproducts?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, MeCN/H₂O gradient) for high-purity (>95%) isolation. Monitor at 254 nm due to the carbonyl chromophore .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to remove unreacted starting materials. Cooling rates (<1°C/min) improve crystal quality .
- Derivatization : Convert residual amines to urea derivatives via carbodiimide coupling for easier separation .
Advanced: What strategies mitigate racemization during functionalization of the bicyclic core?
Methodological Answer:
- Chiral Auxiliaries : Temporarily install a chiral directing group (e.g., Evans oxazolidinone) to control stereochemistry during sulfanyl addition .
- Low-Temperature Reactions : Conduct reactions at −78°C (dry ice/acetone bath) to slow epimerization .
- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers post-synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
